molecular formula C12H19N5O B14003036 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide CAS No. 827588-09-0

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide

Cat. No.: B14003036
CAS No.: 827588-09-0
M. Wt: 249.31 g/mol
InChI Key: FDTCXALUQIXDSF-UHFFFAOYSA-N
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Description

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a piperazine ring, and a nicotinamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with piperazine and an appropriate amine. One common method involves the following steps:

    Activation of Nicotinic Acid: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

    Amidation Reaction: The activated nicotinic acid ester is then reacted with 2-(piperazin-1-yl)ethylamine under mild conditions to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of nicotinic acid and piperazine are reacted in a controlled environment to ensure high yield and purity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

    Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group and piperazine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Substitution Products: Substituted derivatives with new functional groups attached to the amino or piperazine moieties.

Scientific Research Applications

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The piperazine ring and nicotinamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside share structural similarities with 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate exhibit similar chemical properties due to the presence of the piperazine ring.

Uniqueness

This compound is unique due to its combined structural features of the amino group, piperazine ring, and nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

827588-09-0

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18)

InChI Key

FDTCXALUQIXDSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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